molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Cat. No.: B576268
CAS No.: 174180-77-9
M. Wt: 233.271
InChI Key: QPVJSNUQUNRAJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate are not fully understood yet. The compound is likely to interact with various biomolecules in the cell, influencing biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is expected that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridines .

Scientific Research Applications

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    1H-pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but different substituents.

    3-methyl-1H-pyrazolo[3,4-B]pyridine: Another similar compound with a different functional group at the 1-position.

Uniqueness: Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and solubility, making it a valuable candidate for various applications .

Biological Activity

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (CAS Number: 174180-77-9) is a heterocyclic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C12H15N3O2
  • Molecular Weight : 219.27 g/mol
  • Structure : The compound features a fused pyrazole and pyridine ring system, which is characteristic of pyrazolopyridines.

The biochemical properties of this compound are not fully elucidated. However, preliminary studies suggest that it interacts with various biomolecules within cells, influencing several biochemical pathways:

  • Enzyme Interaction : It is likely to interact with enzymes involved in metabolic pathways, although specific targets remain to be identified.
  • Cell Signaling : The compound may modulate cell signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

Cellular Effects

Research indicates that this compound may exhibit various cellular effects:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that derivatives of pyrazolo[3,4-B]pyridines can exhibit significant antiproliferative effects against human tumor cell lines such as HeLa and HCT116 .

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound remain largely speculative but may involve:

  • Binding Interactions : The compound likely binds to specific proteins or enzymes, altering their activity and consequently impacting cellular functions.
  • Gene Expression Modulation : It may influence transcription factors or other regulatory proteins involved in gene expression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against bacterial strains
AnticancerInhibition of proliferation in HeLa cells
Enzyme InhibitionPossible inhibition of metabolic enzymes

Notable Research

  • Antiviral Properties : A study highlighted the antiviral potential of related pyrazolo[3,4-B]pyridines against viruses such as HSV-1 and VSV. The introduction of ester groups at specific positions was found to enhance antiviral activity significantly .
  • Inhibition Studies : Compounds with similar structures have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2 .

Properties

IUPAC Name

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJSNUQUNRAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724727
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-77-9
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 692 mg (5.20 mmol) of 3-methyl-1H-pyrazolo[3,4-b]pyridine in 25 mL of acetonitrile under nitrogen was cooled to 0° C. in an ice bath, and was treated with 635 mg (5.20 mmol) of DMAP and 761 μL (5.46 mmol) of triethylamine. A solution of 1.36 g (6.24 mmol) of (BOC)2O in 5 mL acetonitrile was then added dropwise using an addition funnel. Upon completion of addition, the ice bath was removed and the mixture was stirred for an additional 18 hours at room temperature. Solvent was removed in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to an orange oil. This crude material was purified by flash chromatography over silica gel with 1:1 ethyl acetate/hexanes to give the title product as a clear oil. 1H NMR (CDCl3): δ 1.74 (s, 9H), 2.60 (s, 3H), 7.29 (m, 1H), 8.02 (dd, 1H), 8.74 (dd, 1H).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
761 μL
Type
reactant
Reaction Step Three
Name
Quantity
635 mg
Type
catalyst
Reaction Step Three

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